4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methoxyphenyl)benzamide
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Overview
Description
The compound 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methoxyphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their biological activity. While the specific compound is not directly studied in the provided papers, benzamide derivatives are generally of interest in medicinal chemistry due to their potential to bind nucleotide protein targets and exhibit various biological activities, such as anti-inflammatory, anti-HIV, and antioxidant properties .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of starting materials that are structurally related to the desired end product. For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilized 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of polyamides derived from α,α’-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene (BDAPD) involved aromatic nucleophilic substitution and subsequent hydrogenation . These methods could potentially be adapted for the synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methoxyphenyl)benzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various analytical techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the structure of a novel benzamide was analyzed using X-ray single crystal diffraction, which provided detailed information about the crystal system and lattice constants . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies of these compounds . These methods would be applicable to determine the molecular structure of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methoxyphenyl)benzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their functional groups. The reactivity of these compounds can be assessed by studying their molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan . These theoretical calculations can provide insights into the chemical reactivity of the molecule, which is crucial for understanding how it might interact with biological targets or undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, glass transition temperatures, and thermal stability, are important for their practical applications. For example, polyamides containing benzene rings showed excellent solubility in various solvents and high thermal stability, with glass transition temperatures between 237–256°C . These properties are influenced by the molecular structure and can be tailored by modifying the chemical composition of the benzamide derivatives. Antioxidant properties can also be determined using assays such as the DPPH free radical scavenging test .
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-11-16(2)14-23(13-15)28(25,26)20-9-7-17(8-10-20)21(24)22-18-5-4-6-19(12-18)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSXCBBWJTBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methoxyphenyl)benzamide |
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